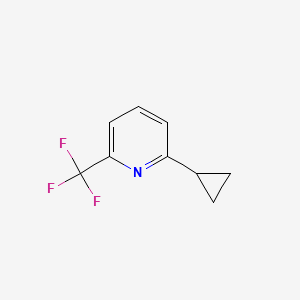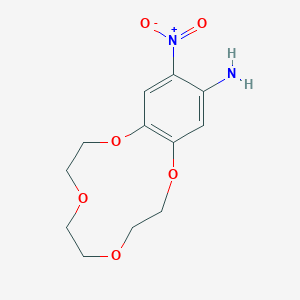
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-溴苯基)-1H-吡唑-5-羧酸是一种有机化合物,属于吡唑类。吡唑是含有两个氮原子(分别位于 1 位和 2 位)的五元杂环化合物。在 4 位存在溴苯基,在 5 位存在羧酸基团,使得该化合物独一无二,并在各个研究领域中引起兴趣。
准备方法
合成路线和反应条件
1-(4-溴苯基)-1H-吡唑-5-羧酸的合成通常涉及以下步骤:
吡唑环的形成: 可以通过肼与 1,3-二羰基化合物的缩合反应实现。
羧化: 羧酸基团可以通过多种方法引入,包括在碱存在下使用二氧化碳。
工业生产方法
1-(4-溴苯基)-1H-吡唑-5-羧酸的工业生产可能涉及优化反应条件,以确保高产率和纯度。这包括使用催化剂、控制温度和使用特定溶剂来促进反应。
化学反应分析
反应类型
1-(4-溴苯基)-1H-吡唑-5-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 溴原子可以使用亲核取代反应被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以使用氢氧化钠 (NaOH) 或叔丁醇钾 (KOtBu) 等试剂进行亲核取代反应。
主要生成产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可以产生醇或胺。
科学研究应用
1-(4-溴苯基)-1H-吡唑-5-羧酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究,探索其作为治疗剂的潜力。
工业: 它用于开发新材料,以及作为各种化学过程中的中间体。
作用机制
1-(4-溴苯基)-1H-吡唑-5-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。溴苯基和吡唑环在其活性中起着至关重要的作用。该化合物可以与酶或受体结合,调节它们的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
3-(4-溴苯基)-5-(4-羟基苯基)异恶唑: 该化合物具有类似的溴苯基,但杂环结构不同。
N-{4-[(4-溴苯基)磺酰基]苯甲酰基}-L-缬氨酸: 该化合物含有溴苯基,并用于抗菌研究。
独特性
1-(4-溴苯基)-1H-吡唑-5-羧酸由于其官能团的特定组合及其在各个领域的潜在应用而独一无二。其结构允许进行多种化学修饰,使其成为研究和工业目的的通用化合物。
属性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
InChI 键 |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
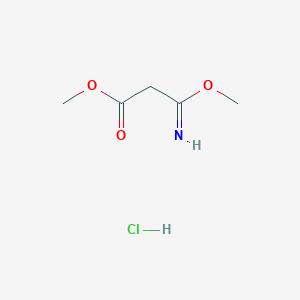
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)

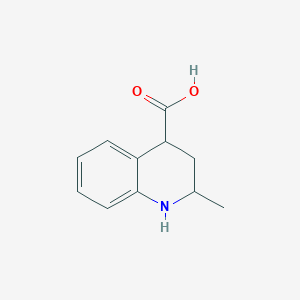
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
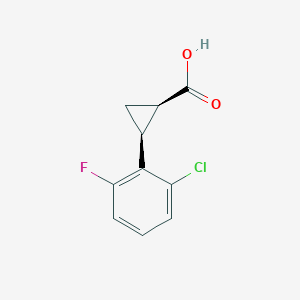
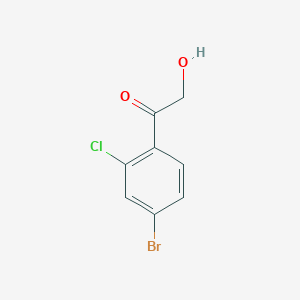
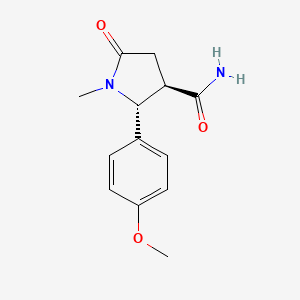
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
